Product packaging for 5-bromo-N-phenylthiophene-2-carboxamide(Cat. No.:)

5-bromo-N-phenylthiophene-2-carboxamide

Cat. No.: B5459679
M. Wt: 282.16 g/mol
InChI Key: SPONMJWSGKTNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-phenylthiophene-2-carboxamide (PubChem CID: 640324) is a high-purity organic compound with the molecular formula C11H8BrNOS, supplied for research and development purposes . This chemical belongs to the class of thiophene-2-carboxamide derivatives, a scaffold recognized in medicinal chemistry for its significant research value . Studies on closely related analogues have demonstrated that the thiophene-2-carboxamide core is a crucial pharmacophore for biological activity, showing promise in the development of anti-inflammatory agents through selective interaction with the cyclooxygenase-2 (COX-2) enzyme . Furthermore, structural analogues, specifically N-benzyl-N-phenylthiophene-2-carboxamide derivatives, have been synthesized and identified as a novel class of potent antiviral inhibitors, exhibiting low micromolar activity against human enterovirus 71 (EV71) in vitro . This highlights the potential of this compound class in infectious disease research. As a building block, it is valuable for constructing more complex molecules for pharmaceutical intermediates and exploring structure-activity relationships (SAR) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNOS B5459679 5-bromo-N-phenylthiophene-2-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNOS/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPONMJWSGKTNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development for 5 Bromo N Phenylthiophene 2 Carboxamide

Direct Amide Formation via Carboxylic Acid Activation

The most direct and frequently employed route to 5-bromo-N-phenylthiophene-2-carboxamide involves the condensation of 5-bromothiophene-2-carboxylic acid with aniline (B41778). This transformation requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. Various methods, from the use of ester intermediates to modern catalytic systems, have been developed to achieve this efficiently.

Esterification Precursors for Thiophene-2-carboxylic Acid

One classical approach to amide bond formation involves a two-step process beginning with the esterification of the carboxylic acid. Thiophene-2-carboxylic acid can be converted into its corresponding esters by reaction with various alcohols. gatech.edu These ester intermediates can then undergo aminolysis with aniline to yield the desired N-phenyl amide. quora.com While effective, this method is often superseded by more direct, one-pot procedures. For instance, methyl esters of thiophene-2-carboxylic acid derivatives have been synthesized and subsequently hydrolyzed or converted to the final amide products. google.com The initial synthesis of the parent thiophene-2-carboxylic acid itself is practically achieved through the oxidation of 2-acetylthiophene. gatech.eduwikipedia.org

Amidation Reactions Utilizing N-Phenyl Aniline

The direct reaction between a carboxylic acid and an amine, such as aniline, can be challenging. As a weak base, aniline reacts with the carboxylic acid to form a stable ammonium (B1175870) carboxylate salt, which requires high temperatures to dehydrate and form the amide bond. quora.com Therefore, the direct thermal condensation of 5-bromothiophene-2-carboxylic acid with aniline is possible but often requires harsh conditions and may not be suitable for sensitive substrates. encyclopedia.pub The fundamental reaction involves the coupling of the two primary building blocks, 5-bromothiophene-2-carboxylic acid and aniline, often facilitated by activating agents to proceed under milder conditions. nih.gov

Catalytic Approaches for Amide Bond Formation

To circumvent the need for high temperatures and improve reaction efficiency, a variety of catalytic methods and activating agents are employed for the synthesis of this compound. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by aniline.

Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), frequently used in combination with a catalyst like 4-(dimethylaminopyridine) (DMAP). nih.govmdpi.com This combination is effective for coupling 5-bromothiophene-2-carboxylic acid with various amines. nih.govmdpi.comresearchgate.net Other established coupling reagents used in amide synthesis include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), HATU, and n-propylphosphonic acid anhydride (B1165640) (T3P). ucl.ac.uksci-hub.se

Lewis acids have also proven to be effective catalysts. Titanium(IV) chloride (TiCl₄) in a base like pyridine (B92270) facilitates the direct condensation of carboxylic acids and amines, including anilines, providing the amide products in moderate to excellent yields. nih.govnih.gov This method has been successfully applied to the synthesis of thiophene (B33073) carboxamides. nih.gov Heterogeneous catalysts offer the advantage of easier separation and reusability. Niobium(V) oxide (Nb₂O₅), for example, has been described as a reusable Lewis acid catalyst for the direct amidation of various carboxylic acids with aniline under refluxing toluene (B28343). researchgate.net

Catalyst/Reagent SystemSubstratesSolventConditionsYieldReference(s)
DCC, DMAP5-bromothiophene-2-carboxylic acid, 5-methyl-1H-pyrazol-3-amineDCMRoom Temp.68% nih.govresearchgate.net
TiCl₄, Pyridine5-bromothiophene-2-carboxylic acid, pyrazin-2-aminePyridine-75% nih.gov
Thionyl Chloride5-bromothiophene-2-carboxylic acidDCMReflux- mdpi.com
Nb₂O₅Dodecanoic acid, AnilineTolueneReflux, 30hHigh researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies for Thiophene Ring Assembly

An alternative and powerful strategy for synthesizing derivatives of N-phenylthiophene-2-carboxamide involves forming a key carbon-carbon bond on the thiophene ring via palladium-catalyzed cross-coupling. This approach typically begins with the pre-formed this compound, which then serves as a substrate for arylation at the 5-position.

Suzuki-Miyaura Coupling Protocols for Arylation at the 5-Position

The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming C-C bonds. libretexts.org In this context, it involves the palladium-catalyzed reaction of this compound with an organoboron reagent, such as an arylboronic acid or its ester. nih.govnih.govnih.gov The reaction follows a well-established catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid derivative (assisted by a base), and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com

This protocol has been successfully applied to arylate 5-bromo-N-amido-thiophenes, yielding a variety of 5-arylthiophene-2-carboxamide derivatives with moderate to good yields. nih.govresearchgate.net A typical system involves a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base such as potassium phosphate (B84403) (K₃PO₄), and a solvent like 1,4-dioxane (B91453). nih.gov

Significant research has focused on optimizing the Suzuki-Miyaura reaction to enhance efficiency, broaden substrate scope, and improve environmental friendliness. The choice of catalyst, ligand, base, and solvent system is crucial for success.

Catalysts and Ligands: While traditional catalysts like Pd(PPh₃)₄ are effective, more advanced systems have been developed. nih.gov Catalysts such as Pd(dtbpf)Cl₂ have shown high efficacy. mdpi.com A major advancement is the development of ligand-less catalytic systems. For example, using palladium(II) acetate (B1210297) (Pd(OAc)₂) at very low catalyst loadings (0.1–0.001 mol%) can efficiently catalyze the direct 5-arylation of thiophene derivatives. rsc.org This approach is economically and environmentally attractive as it minimizes the use of expensive and often toxic phosphine (B1218219) ligands. rsc.org Furthermore, heterogeneous catalysts, including ligand-free palladium nanoparticles, have been shown to catalyze Suzuki couplings under mild, aerobic, and aqueous conditions, which is particularly desirable for complex or sensitive substrates. nih.gov

Bases and Solvents: The base plays a critical role in the transmetalation step. libretexts.org Inorganic bases such as potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used. nih.govresearchgate.net The solvent choice also significantly impacts the reaction. While organic solvents like 1,4-dioxane and toluene are standard, greener alternatives have been explored. nih.govrsc.org Micellar catalysis, using surfactants like Kolliphor EL in water, creates nanoreactors that can dramatically accelerate the reaction, allowing it to proceed at room temperature and open to the air, often with very high yields and short reaction times. mdpi.com

Investigation of Solvent Systems and Reaction Conditions

The synthesis of thiophene-based carboxamides is highly dependent on the choice of solvent and reaction conditions, which significantly influence reaction rates, yields, and purity of the final product. The formation of the amide bond in N-phenylthiophene-2-carboxamide derivatives, a precursor to the target molecule, is often carried out in aprotic solvents.

For the related synthesis of N-phenyl-5-propylthiophene-2-carboxamide, tetrahydrofuran (B95107) (THF) is a commonly employed solvent. The reaction typically involves the lithiation of a thiophene derivative at low temperatures, such as -78 °C, followed by the addition of phenyl isocyanate. mdpi.comresearchgate.net The reaction is then allowed to warm to room temperature to ensure completion.

In the context of cross-coupling reactions to functionalize the thiophene ring, a variety of solvent systems have been investigated. For Suzuki cross-coupling reactions on brominated thiophenes, solvents such as 1,4-dioxane, often in combination with water, have proven effective. nih.govresearchgate.net Toluene has also been used as a solvent for these coupling reactions. researchgate.netnih.govtubitak.gov.tr The choice of solvent can have a considerable impact on the reaction yield. For instance, in the synthesis of pentyl 5-arylthiophene-2-carboxylate derivatives, using a mixture of 1,4-dioxane and water as the solvent generally resulted in higher yields compared to using toluene. researchgate.net

The reaction temperature is another critical parameter. Lithiation steps are consistently performed at very low temperatures (-78 °C) to control the regioselectivity and prevent side reactions. mdpi.comresearchgate.net In contrast, subsequent cross-coupling reactions, such as the Suzuki coupling, are typically conducted at elevated temperatures, often around 90 °C, to facilitate the catalytic cycle. nih.govresearchgate.netnih.govtubitak.gov.trnih.gov

The table below summarizes the impact of different solvent systems on the yield of related thiophene functionalization reactions.

EntrySolvent SystemCatalystTemperature (°C)Yield (%)Reference
11,4-Dioxane/WaterPd(PPh₃)₄9076.5 researchgate.net
2Toluene/WaterPd(PPh₃)₄9050.2 researchgate.net
31,4-Dioxane/WaterPd(PPh₃)₄9065-72 researchgate.net

Alternative Cross-Coupling Methodologies for Thiophene Functionalization

The functionalization of the thiophene ring is a key step in the synthesis of complex thiophene derivatives. While direct bromination can introduce a bromine atom, cross-coupling reactions offer a versatile platform to introduce a wide range of substituents. The Suzuki-Miyaura cross-coupling reaction is a prominent and widely utilized method for forming carbon-carbon bonds on the thiophene core. nih.gov

This methodology has been successfully applied to the synthesis of various 5-aryl-thiophene derivatives starting from a 5-bromothiophene precursor. nih.govresearchgate.netnih.govtubitak.gov.tr The general scheme involves the reaction of a brominated thiophene with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for these transformations. nih.govresearchgate.netnih.govtubitak.gov.trnih.gov

The efficiency of the Suzuki cross-coupling can be influenced by the electronic nature of the substituents on the arylboronic acid. It has been observed that arylboronic acids with electron-donating groups tend to provide better yields in some cases. mdpi.com

The development of regioselective cross-coupling reactions is crucial for controlling the substitution pattern on the thiophene ring. For instance, in the case of 2,5-dibromo-3-hexylthiophene, selective C-arylation at the 5-position can be achieved via a Suzuki cross-coupling reaction, demonstrating the ability to differentiate between two reactive sites. nih.gov

Multi-Step Synthesis Protocols

The synthesis of this compound can be envisioned through various multi-step protocols, often starting from simpler thiophene precursors. These routes typically involve a sequence of reactions to build the desired functionality and substitution pattern.

A plausible multi-step synthesis could commence with the formation of the N-phenylthiophene-2-carboxamide core, followed by a regioselective bromination at the 5-position. An alternative approach involves the bromination of a suitable thiophene-2-carboxylic acid derivative, which is then converted to the corresponding carboxamide.

One reported multi-step synthesis for a related tetrasubstituted thiophene, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, starts from thiophene and involves three successive chemo- and regioselective lithiation reactions followed by a bromination step. mdpi.comresearchgate.net This highlights the power of sequential lithiation and functionalization in building complex thiophene structures.

A general representation of a multi-step synthesis is outlined below: Step 1: Amide Formation Thiophene-2-carbonyl chloride reacts with aniline in a suitable solvent like dichloromethane (B109758) (DCM) to yield N-phenylthiophene-2-carboxamide.

Step 2: Bromination The resulting N-phenylthiophene-2-carboxamide is then subjected to bromination to introduce the bromine atom at the 5-position.

Bromination Strategies for Thiophene-2-carboxamides

The introduction of a bromine atom onto the thiophene ring is a critical step in the synthesis of this compound. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution reactions, including bromination.

A common and effective brominating agent is N-Bromosuccinimide (NBS). Reactions with NBS are often carried out in solvents like tetrahydrofuran (THF) or carbon tetrachloride (CCl₄). researchgate.netresearchgate.net The reaction may proceed at room temperature or require heating depending on the reactivity of the substrate. researchgate.net Theoretical studies using density functional theory (DFT) have investigated the mechanisms of bromination between thiophenes and NBS, suggesting that the formation of a bromonium ion is a favorable pathway. researchgate.net

Another classic method for bromination involves the use of elemental bromine, often in a solvent such as acetic acid. researchgate.netnih.gov This method has been reported for the bromination of various thiophene derivatives. However, controlling the regioselectivity and the degree of bromination can be challenging, and in some cases, it can lead to the formation of polybrominated products. nih.gov For instance, the treatment of 3-methylthiophene-2-carboxylic acid with bromine can lead to a tribrominated species through a bromination/decarboxylation sequence. nih.gov

The choice of brominating agent and reaction conditions is therefore crucial for achieving the desired monobromination at the 5-position of the N-phenylthiophene-2-carboxamide.

Sequential Functionalization for Diverse Substitution Patterns

The concept of sequential functionalization offers a powerful strategy for creating diverse substitution patterns on the thiophene core. This approach involves the stepwise introduction of different functional groups at specific positions on the ring, allowing for the synthesis of complex molecules that might be difficult to access through other means. nih.govnih.gov

By employing directing groups, it is possible to control the regioselectivity of C-H activation and subsequent functionalization. nih.gov For example, a pH-sensitive directing group can enable both directed and non-directed C-H activation pathways, providing access to different isomers. nih.gov While not directly applied to this compound in the reviewed literature, this principle is highly relevant for creating analogues with diverse substitution patterns.

A practical example of sequential functionalization is the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, which utilizes three consecutive chemo- and regioselective direct lithiation reactions to introduce different substituents before the final bromination step. mdpi.comresearchgate.net This demonstrates the potential for building molecular complexity in a controlled, step-wise manner. Such strategies could be adapted to first synthesize N-phenylthiophene-2-carboxamide and then sequentially introduce a bromine atom at the 5-position and other desired groups at the 3- and 4-positions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and enhance sustainability. mdpi.com These principles focus on aspects such as the use of safer solvents, improving atom economy, reducing waste, and employing catalytic methods. rasayanjournal.co.inresearchgate.net

In the context of synthesizing this compound, several green chemistry approaches can be considered. The use of catalytic methods, such as the palladium-catalyzed Suzuki cross-coupling for functionalization, is inherently a greener approach compared to stoichiometric reactions. rasayanjournal.co.in

Solvent selection is another key area for green chemistry implementation. While traditional organic solvents are often used, research into more benign alternatives or even solvent-free reaction conditions is ongoing. mdpi.com For instance, performing reactions in water, where possible, can significantly reduce the environmental footprint. nih.gov The use of surfactants can sometimes improve yields and mass recovery in aqueous C-H arylation reactions. nih.gov

Furthermore, optimizing reaction conditions to reduce energy consumption, such as running reactions at lower temperatures or for shorter durations, contributes to a greener process. The development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can also improve efficiency and reduce waste. rasayanjournal.co.in While specific green chemistry protocols for the title compound are not extensively detailed in the literature, the application of these general principles can guide the development of more sustainable synthetic routes.

Computational Chemistry and Theoretical Modeling of 5 Bromo N Phenylthiophene 2 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is instrumental in predicting the geometric and electronic characteristics of molecules like 5-bromo-N-phenylthiophene-2-carboxamide.

Optimization of Molecular Geometries and Conformational Analysis

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule at various atomic arrangements to find the configuration with the lowest possible energy, known as the ground state. For thiophene (B33073) derivatives, this optimization is often performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p). nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability, chemical reactivity, and electronic transport properties.

A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. In computational studies of thiophene carboxamide derivatives, the distribution of the HOMO and LUMO is often visualized. Typically, the HOMO density is located on the electron-rich thiophene ring, while the LUMO may be distributed across the carboxamide linker and the phenyl group. The nature and position of substituents can significantly alter the energies of these orbitals and, consequently, the energy gap.

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelated to the molecule's ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to the molecule's ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor.
Energy Gap (ΔE = ELUMO - EHOMO)Energy difference between LUMO and HOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these sites are typically located around the electronegative oxygen and nitrogen atoms of the carboxamide group.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around the hydrogen atoms, particularly the amide N-H proton.

Green regions represent areas of neutral potential.

By analyzing the MEP map, chemists can predict how the molecule will interact with other reagents, substrates, or biological receptors. It provides a clear, three-dimensional picture of the charge distribution and is a valuable guide for understanding intermolecular interactions.

Reactivity Descriptors (Electrophilicity, Nucleophilicity, Global Hardness/Softness)

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's chemical behavior. These descriptors provide a more quantitative measure of reactivity than MEP maps alone.

Key reactivity descriptors include:

Ionization Potential (I) : Approximated as I ≈ -EHOMO.

Electron Affinity (A) : Approximated as A ≈ -ELUMO.

Chemical Hardness (η) : Calculated as η = (I - A) / 2. It measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η).

Electronegativity (χ) : Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω) : Calculated as ω = χ² / (2η). This index measures the ability of a molecule to accept electrons.

In studies of related compounds, these descriptors have been used to compare the reactivity of different derivatives. For instance, a higher electrophilicity index suggests a greater susceptibility to attack by a nucleophile.

DescriptorFormulaInterpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 2High value indicates low reactivity and high stability.
Chemical Softness (S)1 / ηHigh value indicates high reactivity and low stability.
Electrophilicity Index (ω)χ² / (2η)Measures the propensity of a species to accept electrons.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge separation often exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and telecommunications. DFT calculations can predict these properties by computing the molecule's polarizability (α) and first-order hyperpolarizability (β).

A large hyperpolarizability value (β) indicates a strong NLO response. This property is often associated with molecules that have an electron donor group and an electron acceptor group connected by a π-conjugated bridge, leading to intramolecular charge transfer upon excitation. For thiophene-based systems, the π-rich thiophene ring can act as an effective part of the conjugated system. The NLO properties of derivatives of 5-bromo-2-aminobenzimidazole and other organic compounds have been successfully computed, showing that theoretical calculations are a reliable tool for screening potential NLO materials before their synthesis.

Molecular Docking Simulations for Ligand-Target Interactions (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is essential in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

In the context of this compound and its analogs, docking studies can elucidate how these molecules might interact with a specific protein's active site. For example, a study focused on developing agonists for the Estrogen-Related Receptor (ERR) family of nuclear receptors investigated a series of thiophene carboxamides. Although the final potent analogs had the 5-bromo substituent replaced, the initial design and docking experiments were based on the core thiophene carboxamide scaffold.

The docking process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank) and generating a low-energy 3D conformation of the ligand.

Sampling: Placing the ligand in various positions and orientations within the receptor's binding site.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted to be the most favorable binding mode.

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For the thiophene carboxamide series targeting ERR, docking simulations predicted that the amide moiety could form crucial hydrogen bonds with specific amino acid residues like ASP-328 in the receptor's binding pocket. Such insights are invaluable for optimizing lead compounds to enhance their potency and selectivity.

Binding Affinity Predictions and Interaction Mapping (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking)

Computational docking studies are instrumental in predicting the binding orientation and affinity of this compound with various biological targets. For instance, in the context of designing estrogen-related receptor (ERR) agonists, docking experiments were performed on representative thiophene-based structures, including analogs of this compound. These studies revealed favorable interactions within the receptor's binding site. nih.gov

The interaction mapping for thiophene carboxamide derivatives typically highlights a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively contribute to the binding affinity. For example, in a study on thiophene carboxamide derivatives as anticancer agents, molecular docking simulations showed the formation of hydrogen bonds with amino acid residues like asparagine and hydrophobic interactions within the tubulin-colchicine binding pocket. mdpi.com The thiophene ring, known for its high aromaticity, plays a critical role in these interactions. nih.govbohrium.comresearchgate.net

A summary of typical interactions observed in related thiophene carboxamide derivatives is presented below:

Interaction TypeInteracting Residues (Examples)Role in Binding
Hydrogen BondingAsparagine (N-101), Serine (S-178), Glutamine (Q-245)Anchors the ligand within the binding site
Hydrophobic InteractionsVarious nonpolar residuesEnhances binding affinity and specificity
π-π StackingAromatic residues (e.g., Tyrosine, Phenylalanine)Stabilizes the complex through aromatic ring interactions

This table is a generalized representation based on studies of related thiophene carboxamide derivatives.

Conformational Changes Upon Binding

Upon binding to a biological target, this compound is expected to undergo conformational adjustments to adopt a bio-active conformation that maximizes favorable interactions within the binding site. This induced-fit phenomenon is a key aspect of molecular recognition. While specific studies detailing the precise conformational changes of this compound upon binding are not extensively documented in the provided results, insights can be drawn from the broader class of thiophene carboxamides.

Docking simulations of thiophene carboxamide derivatives often reveal that the molecule adopts a specific, low-energy conformation to fit within the contours of the protein's active site. nih.gov The flexibility of the amide bond and the rotational freedom of the phenyl and thiophene rings allow the molecule to orient itself optimally. The final bound conformation is a result of a delicate balance between the internal strain energy of the ligand and the stabilizing energy gained from intermolecular interactions with the protein.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, offering insights into its stability and the persistence of key interactions over time. For thiophene carboxamide derivatives, MD simulations have been employed to assess the stability of their complexes with biological targets. nih.govbohrium.comresearchgate.net

In a study of thiophene carboxamide derivatives as biomimetics of Combretastatin A-4, MD simulations were run for 100 nanoseconds. The results indicated that the ligand-tubulin complexes exhibited optimal dynamic trajectories, asserting their high stability and compactness. nih.govbohrium.comresearchgate.net The root-mean-square deviation (RMSD) of the protein and ligand atoms are typically monitored during the simulation to assess conformational stability. Lower and stable RMSD values suggest a stable binding mode.

Key parameters analyzed in MD simulations of related compounds include:

ParameterDescriptionSignificance
RMSD (Root-Mean-Square Deviation)Measures the average deviation of atomic positions from a reference structure.Indicates the stability of the complex over time.
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of individual residues around their average position.Highlights flexible regions of the protein and ligand.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over the simulation.Assesses the persistence of key anchoring interactions.

This table represents typical parameters analyzed in MD simulations of protein-ligand complexes.

Quantitative Structure-Activity Relationship (QSAR) Studies (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. For thiophene carboxamide derivatives, 2D-QSAR studies have been conducted to design novel anti-tubercular agents. These studies have identified key structural features and physicochemical properties that influence activity. jetir.org

The descriptors used in these QSAR models often include topological, electronic, and spatial parameters. For instance, electrotopological state indices for the number of -NH2 groups (SsNH2E-index) and oxygen atoms connected with a double bond (SdOE-index), as well as distance-based topological indices (T_T_N_7, T_C_N_6), have been shown to be significant in determining the anti-TB activity of thiophene carboxamides. jetir.org

In a broader context, QSAR models for arylamines, including phenylthiophene derivatives, have been developed to predict inhibitory activity against targets like the SARS-CoV-2 PLpro enzyme. These models have highlighted the importance of features such as the presence of an aromatic ring and a basic nitrogen atom for good activity. mdpi.comnih.gov The statistical quality of these models is typically assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). mdpi.comnih.gov

Solvent Effects and Solvation Models in Theoretical Computations

The choice of solvent and the use of appropriate solvation models are critical in theoretical computations to accurately mimic physiological conditions. The biological activity and properties of a molecule like this compound can be significantly influenced by its interaction with the surrounding solvent.

In computational studies, solvent effects are often incorporated using either explicit or implicit solvation models. Explicit models involve simulating a box of solvent molecules around the solute, which is computationally intensive. Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net

For instance, in a DFT investigation of the bromination mechanism of thiophenes, the SMD model was used to simulate the solvent effect of chloroform. researchgate.net The choice of the solvation model can impact the calculated properties, such as reaction energies and activation barriers. The solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent, is a key parameter that can be calculated using these models. researchgate.net The accurate prediction of solvation properties is crucial for understanding the molecule's solubility and its distribution between different biological compartments.

Reactivity Profile and Derivatization Strategies for 5 Bromo N Phenylthiophene 2 Carboxamide

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in 5-bromo-N-phenylthiophene-2-carboxamide is an electron-rich aromatic system, though its reactivity towards electrophilic aromatic substitution is modulated by the presence of two deactivating groups: the C2-carboxamide and the C5-bromo substituent. The carboxamide group is a meta-director and strongly deactivating due to its electron-withdrawing resonance and inductive effects. The bromine atom is also deactivating (inductive effect) but is an ortho-, para-director.

Given the positions of these substituents, the C3 and C4 positions are available for substitution. The C3 position is ortho to the carboxamide group and meta to the bromo group, while the C4 position is meta to the carboxamide and ortho to the bromo group. The directing effects can be complex, but specific reactions can be achieved under controlled conditions.

One powerful strategy to achieve regioselective functionalization is through directed ortho-metalation (DoM). The amide group can direct lithiation to the adjacent C3 position using a strong base like n-butyllithium (n-BuLi). In a related compound, N-phenyl-5-propylthiophene-2-carboxamide, treatment with n-BuLi resulted in selective deprotonation at the C3 position. mdpi.comresearchgate.net This lithiated intermediate can then be quenched with various electrophiles to introduce a range of functional groups. For instance, quenching with dimethylformamide (DMF) introduces a formyl group at the C3 position. mdpi.comresearchgate.net

Direct halogenation is another possible electrophilic substitution. Bromination of a similar trisubstituted thiophene, 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, using bromine in acetic acid, resulted in substitution at the C4 position, the only remaining vacant spot on the ring. mdpi.comresearchgate.net This demonstrates that even with multiple substituents, further functionalization of the thiophene core is feasible.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C5 position of the thiophene ring is a key site for nucleophilic substitution reactions, particularly through the nucleophilic aromatic substitution (SNAr) mechanism. nih.gov Simple aryl halides are typically resistant to nucleophilic attack. libretexts.org However, the reactivity can be enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. libretexts.org

In this compound, the C2-carboxamide group exerts an electron-withdrawing effect, which can facilitate nucleophilic attack at the C5 position by stabilizing the intermediate Meisenheimer complex. libretexts.org The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the thiophene ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer or σ-complex. libretexts.org

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the thiophene ring and resulting in the substituted product. libretexts.org

Computational studies on related 2-methoxy-3-X-5-nitrothiophenes show that this addition-elimination pathway is viable, and the reaction rate is influenced by the nature of the substituents and the nucleophile. nih.gov While the single carboxamide group provides moderate activation compared to a nitro group, reactions with strong nucleophiles like alkoxides, thiolates, or amines can be expected to proceed, often requiring elevated temperatures. For instance, a derivative compound, 5-bromo-N-(4-(4-(5-bromothiophene-2-carboxamido)phenyl)thiazol-2-yl)thiophene-2-carboxamide, is noted to undergo nucleophilic substitution at its bromine atoms for further derivatization. evitachem.com

Reactions at the Amide Nitrogen and Carbonyl Groups

The amide linkage itself offers opportunities for chemical modification. The carbonyl group is susceptible to nucleophilic attack, and the nitrogen atom possesses a lone pair of electrons, although its nucleophilicity is diminished due to resonance with the carbonyl.

A fundamental reaction of the amide group is hydrolysis, which can occur under either acidic or basic conditions, to yield 5-bromothiophene-2-carboxylic acid and aniline (B41778). evitachem.com This transformation can be useful for converting the amide to other functional groups via the carboxylic acid intermediate.

The amide N-H proton is weakly acidic and can be deprotonated by a strong base. The resulting amidate anion can then react with electrophiles, although N-alkylation can be challenging. More advanced methods have been developed for N-N bond formation via an SN2 reaction at an amide nitrogen center. researchgate.net This involves converting the amide into a derivative with a good leaving group (e.g., an O-tosyl hydroxamate), which can then be substituted by an amine nucleophile to form a hydrazide. researchgate.net While not directly reported for this compound, such strategies could potentially be adapted for its modification.

Metal-Catalyzed Coupling Reactions for Further Functionalization

The carbon-bromine bond at the C5 position is an excellent handle for a variety of powerful metal-catalyzed cross-coupling reactions. These reactions are among the most efficient methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org this compound is an ideal substrate for this reaction, allowing for the introduction of a vast array of aryl and heteroaryl groups at the C5 position.

Numerous studies have demonstrated the successful Suzuki coupling of 5-bromothiophene derivatives with various boronic acids. mdpi.comdoaj.org The reaction conditions are generally mild and tolerant of many functional groups, including the amide linkage. nih.gov A typical catalytic system involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate or potassium phosphate (B84403), in a solvent mixture such as 1,4-dioxane (B91453)/water or dimethoxyethane. nih.govtubitak.gov.trnih.gov

The table below summarizes typical conditions and outcomes for Suzuki-Miyaura reactions on similar 5-bromothiophene-2-carboxamide (B442588) and ester substrates.

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamidePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane-72 mdpi.comnih.gov
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide3,4-Dichlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane-59 mdpi.com
Pentyl 5-bromothiophene-2-carboxylatePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9071.5 tubitak.gov.tr
5-Bromothiophene-2-sulfonamidePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8089 doaj.orgresearchgate.net
2-Bromo-5-(bromomethyl)thiophenePhenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O9071 nih.gov

Beyond the Suzuki reaction, the C-Br bond can participate in other important palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, such as an amine. researchgate.net this compound would be a suitable substrate for Sonogashira coupling with various terminal alkynes to yield 5-alkynyl-N-phenylthiophene-2-carboxamide derivatives. This methodology has been successfully applied to other bromoindoles and bromo-peptides. researchgate.net

Heck Coupling: The Heck reaction forms a substituted alkene by reacting an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. This would allow for the introduction of vinyl groups at the C5 position of the thiophene ring.

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups and is often used when other methods fail. This reaction could be used to introduce aryl, heteroaryl, vinyl, or alkyl groups at the C5 position.

While specific examples for the Heck and Stille coupling of this compound are not prevalent in the cited literature, the general reactivity of aryl bromides in these transformations suggests their applicability.

Mechanistic Investigations of Key Transformation Reactions

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Mechanism of Suzuki-Miyaura Coupling: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: semanticscholar.orgmdpi.com

Oxidative Addition: A low-valent Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the carbon-bromine bond of the this compound. This forms a square planar Pd(II) intermediate. harvard.edu This step is often rate-limiting.

Transmetalation: The base activates the organoboron compound (e.g., arylboronic acid) to form a more nucleophilic borate (B1201080) species. This species then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product (5-aryl-N-phenylthiophene-2-carboxamide). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. harvard.edu Some studies suggest that for certain substrates, the boronic acid can assist in the C-O activation step in related couplings, indicating a potentially more complex role for the boron reagent. princeton.edu

Mechanism of Nucleophilic Aromatic Substitution (SNAr): As discussed in section 5.2, the SNAr reaction proceeds via a two-step addition-elimination mechanism. nih.govlibretexts.org The first step, the nucleophilic attack, is typically the rate-determining step. The formation of the anionic Meisenheimer intermediate temporarily disrupts the aromaticity of the thiophene ring. The stability of this intermediate is key to the reaction's feasibility. Electron-withdrawing groups, like the carboxamide at C2, are crucial as they delocalize the negative charge through resonance, lowering the activation energy of the first step and facilitating the reaction. nih.govlibretexts.org

Synthesis of Diverse Libraries of this compound Analogs

The strategic positioning of a bromine atom on the thiophene ring of this compound offers a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of large and diverse compound libraries. This approach is central to structure-activity relationship (SAR) studies in drug discovery and materials science, allowing for the systematic exploration of how different substituents at the 5-position of the thiophene ring influence the molecule's biological activity or physical properties.

The most prominently utilized method for the derivatization of this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the brominated thiophene and a wide array of boronic acids or their corresponding esters. tubitak.gov.trmdpi.com The reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast number of boronic acid building blocks.

In a typical synthetic workflow, the core scaffold, such as 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, is prepared first. This intermediate is then subjected to Suzuki coupling conditions with different aryl or heteroaryl boronic acids to generate a library of analogs. mdpi.comnih.gov For instance, the reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium phosphate in a solvent like 1,4-dioxane yields the corresponding 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.comnih.gov

The synthesis of a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has been reported with moderate to good yields, ranging from 37% to 72%. mdpi.comnih.gov This demonstrates the robustness of the Suzuki coupling for generating a diverse set of analogs with varying electronic and steric properties on the aryl substituent.

Similarly, researchers have successfully synthesized a series of novel thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid and different arylboronic acids, which can then be converted to the corresponding N-phenylcarboxamides. tubitak.gov.trnih.gov These studies underscore the broad applicability of this synthetic strategy.

Beyond the pyrazine (B50134) amide analog, the synthesis of other libraries has been documented. For example, a series of 5-bromo-N-alkylthiophene-2-sulfonamides were synthesized and subsequently used in Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids, yielding a library of compounds with fair to good yields (56–72%). nih.govnih.gov This highlights the adaptability of the Suzuki coupling to related thiophene scaffolds.

The following interactive table summarizes a selection of synthesized analogs of this compound derivatives, showcasing the diversity of substituents that can be introduced via Suzuki coupling and the corresponding reported yields.

Table 1: Examples of Synthesized 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide Analogs via Suzuki Coupling mdpi.comnih.gov

Aryl Boronic Acid/Ester SubstituentYield (%)
Phenyl72
3,4-DichlorophenylGood
3-MethylcarbonylphenylGood
4-ChlorophenylGood
3-Chloro-4-fluorophenylGood
3,5-DimethylphenylGood
4-MethoxyphenylGood
4-(Methylthio)phenylGood
3,5-DifluorophenylGood
Naphthalen-1-ylModerate
Thiophen-2-ylModerate
Furan-2-ylLowest (37)

In addition to the Suzuki coupling, other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be envisioned for the synthesis of analogs by forming a carbon-nitrogen bond at the 5-position. Furthermore, nucleophilic substitution reactions can also be employed to introduce a range of functionalities. evitachem.com

The synthesis of related structures, such as 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, indicates that the derivatization is not limited to the 5-position. mdpi.comresearchgate.net The presence of other functional groups on the thiophene ring allows for further selective modifications, expanding the accessible chemical space for analog synthesis.

The ability to generate these diverse libraries is crucial for identifying lead compounds in drug discovery programs and for fine-tuning the properties of materials for various applications. mdpi.comresearchgate.net The systematic variation of substituents allows for a detailed understanding of the structural requirements for a desired activity or property.

Exploration of Advanced Material and Biological Applications of 5 Bromo N Phenylthiophene 2 Carboxamide Non Clinical Focus

Applications in Organic Electronics and Materials Science

The unique molecular architecture of 5-bromo-N-phenylthiophene-2-carboxamide, which combines a halogenated thiophene (B33073) ring with a phenylamide group, makes it a compound of significant interest in materials science. Thiophene-based molecules are foundational to the development of new technologies in electronics. mdpi.comresearchgate.net The specific functional groups on this compound provide a versatile platform for creating novel materials with tailored electronic and photophysical properties.

Development of Organic Semiconductors

The core structure of this compound is inherently suited for semiconductor applications. The thiophene ring is a well-known electron-rich aromatic system that facilitates charge transport, a critical characteristic for semiconductor performance. Functionalized thiophene derivatives have been instrumental in advancing materials chemistry for new electronic technologies. mdpi.comresearchgate.net The conjugation between the thiophene and the phenyl ring through the amide linker creates an extended π-system that can be further modulated.

The bromine atom at the 5-position of the thiophene ring is a key feature, serving as a reactive handle for modification via cross-coupling reactions. mdpi.com This allows for the systematic tuning of the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, studies on the closely related 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide show that it can be derivatized through Suzuki cross-coupling, and the resulting 5-aryl substituted compounds exhibit varied HOMO-LUMO energy gaps, a crucial factor in semiconductor design. mdpi.com This strategic derivatization enables the creation of a library of materials with tailored electronic behaviors for specific device applications.

Use in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The potential of this compound and its derivatives extends to optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). The unique electronic characteristics of such thiophene-based structures are considered promising for applications in photonic devices. evitachem.com Chemical suppliers often categorize related bromo-thiophene compounds as materials for OLEDs and electronics, underscoring their relevance in this field. bldpharm.combldpharm.comambeed.com

The ability to modify the molecule's structure using the bromine atom as a synthetic anchor is particularly advantageous for OLEDs. By introducing different aryl groups via cross-coupling, researchers can fine-tune the material's emission color, quantum efficiency, and charge-carrier mobility. The development of materials with high charge-carrier mobility and tunable emission spectra is a primary goal in OLED research, and this compound serves as an excellent starting point for achieving it.

Role as Building Blocks for Conductive Polymers

Thiophene is the monomer unit for one of the most important classes of conductive polymers, polythiophenes. The structure of this compound makes it an ideal building block for creating functionalized conductive polymers. The bromine atom provides a reactive site for polymerization through cross-coupling methods like Suzuki, Stille, or Kumada coupling.

Polymerizing this monomer would result in a polythiophene backbone with N-phenylcarboxamide side chains. These side chains can significantly influence the final polymer's properties by:

Improving Solubility: The amide groups can enhance solubility in organic solvents, which is crucial for solution-based processing and fabrication of thin films.

Controlling Morphology: The side chains affect how the polymer chains pack in the solid state, influencing the material's crystallinity and charge-transport efficiency.

Photophysical Properties and Fluorescence Characteristics

The extended conjugation in this compound suggests it possesses notable photophysical properties, including strong absorption in the UV-visible range. While specific fluorescence data for this exact compound is not detailed, the principles can be understood from related structures. For example, a synthesized fluorescein (B123965) derivative containing a bromine atom, 5-bromo-4′,5′-bis(dimethylamino)fluorescein, was shown to exhibit strong, pH-dependent fluorescence while retaining the bromine handle for further chemical modification. mdpi.com This demonstrates that halogenation can be compatible with desirable optical properties.

Investigations into similar heterocyclic systems, such as 2-thiopyrimidines, reveal a focus on properties like phosphorescence emission and the energies and lifetimes of triplet excited states. researchgate.net It is anticipated that this compound and its derivatives would be subject to similar photophysical analyses to determine their potential in applications like optical sensing, imaging, or as components in light-harvesting systems.

Role as a Chemical Probe and Building Block in Organic Synthesis

Beyond its direct applications in materials, this compound is a highly valuable intermediate or building block in organic synthesis. aobchem.com Its utility stems from the combination of a stable heterocyclic core and a strategically placed, reactive functional group.

Precursor in Complex Molecule Synthesis

The primary role of this compound in synthetic chemistry is as a precursor for more complex molecules. mdpi.comresearchgate.net The bromine atom is a versatile functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. mdpi.com

Suzuki Coupling: The reaction of the bromo-thiophene moiety with various arylboronic acids is a common strategy. A study on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides successfully used 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide as the starting material to generate a diverse library of compounds. mdpi.com

Sonogashira Coupling: The bromine atom can also react with terminal alkynes, as demonstrated with a bromo-fluorescein derivative, allowing for the introduction of alkynyl groups. mdpi.com

Other Coupling Reactions: The compound can likely participate in other cross-coupling chemistries, such as Stille (with organostannanes) and Heck (with alkenes) reactions, further expanding its synthetic utility.

This reactivity makes the compound a foundational element for constructing larger, multi-component molecular systems with applications ranging from materials science to medicinal chemistry.

Data Tables

Table 1: Overview of Material Applications and Relevant Structural Features

Structural FeatureApplication AreaRationaleCitation
Thiophene Ring Organic SemiconductorsElectron-rich core facilitates charge transport. mdpi.comresearchgate.net
Extended π-Conjugation Optoelectronics, OLEDsInfluences HOMO/LUMO levels and optical absorption/emission properties. evitachem.com
Bromine Atom Conductive PolymersActs as a reactive site for polymerization via cross-coupling reactions. mdpi.com
N-phenylcarboxamide Group Conductive PolymersModifies polymer solubility, solid-state packing, and electronic properties.
Reactive Bromine Atom Tunable MaterialsAllows for post-synthetic modification to fine-tune electronic and photophysical properties. mdpi.commdpi.com

Table 2: Reactivity of this compound as a Synthetic Building Block

Reaction TypeReagent ClassProduct TypeSignificanceCitation
Suzuki Coupling Arylboronic Acids / Esters5-Aryl-N-phenylthiophene-2-carboxamidesIntroduces diverse aryl groups to modulate electronic and physical properties. mdpi.com
Sonogashira Coupling Terminal Alkynes5-Alkynyl-N-phenylthiophene-2-carboxamidesIncorporates linear, rigid alkyne linkers for constructing extended molecular wires or frameworks. mdpi.com
Nucleophilic Substitution Various NucleophilesDerivatized thiophenesAllows for the introduction of a wide range of functional groups by replacing the bromine atom. evitachem.com

In Vitro Biological Target Interaction Studies (excluding human clinical trials)

The thiophene-2-carboxamide scaffold is a prominent feature in a variety of enzyme inhibitors. The specific compound, this compound, and its close analogues have been investigated for their inhibitory effects on several key enzymes.

Factor Xa (FXa): The thiophene-2-carboxamide core is integral to the design of potent Factor Xa inhibitors, a crucial enzyme in the coagulation cascade. frontiersin.org The well-known anticoagulant Rivaroxaban (BAY 59-7939), for example, is a 5-chloro-thiophene-2-carboxamide derivative. nih.gov In these inhibitors, the thiophene moiety, often halogenated, binds within the S1 subsite of the FXa active site. nih.gov The development of these inhibitors involved extensive optimization, leading to compounds with high affinity and selectivity. nih.gov Dual inhibitors targeting both thrombin and Factor Xa, such as SAR107375, also incorporate a 5-chlorothiophene-2-carboxylic acid amide structure, demonstrating the versatility of this scaffold in targeting serine proteases in the clotting cascade. researchgate.net

Tyrosinase: Derivatives containing the thiophene-2-carboxamide structure have been explored as tyrosinase inhibitors, which are relevant for controlling melanogenesis. mdpi.com While direct data on this compound is limited, related structures show that the presence and position of substituents, including halogens like bromine, can influence inhibitory activity. mdpi.com For instance, studies on other aromatic scaffolds have shown that a bromine substituent can enhance tyrosinase inhibition compared to unsubstituted analogues.

Sodium-dependent Glucose Co-transporter 2 (SGLT2): Thiophene derivatives are a key class of SGLT2 inhibitors used in managing type 2 diabetes. nih.gov Research has led to the development of novel thiophenyl C-aryl glucoside SGLT2 inhibitors. fao.org One study identified a compound featuring a 5-chloro-4-(ethylbenzyl)thiophene moiety as a highly potent SGLT2 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 4.47 nM. researchgate.net Although structurally different from this compound, this demonstrates the potential of halogenated thiophene rings as a core component for potent SGLT2 inhibition. fao.orgresearchgate.net

NDM-KP ST147: In the context of antibiotic resistance, derivatives of 5-bromothiophene have shown efficacy against clinically important bacterial strains. Specifically, 5-bromo-N-alkylthiophene-2-sulfonamides, which are structurally related to carboxamides, displayed antibacterial activity against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. This suggests that the 5-bromothiophene scaffold can serve as a basis for developing inhibitors targeting enzymes crucial for the survival of multidrug-resistant bacteria.

Other Enzymes: The thiophene carboxamide scaffold has been used to develop inhibitors for other enzymes as well. A novel derivative was identified as a highly potent and selective inhibitor of sphingomyelin (B164518) synthase 2 (SMS2), an enzyme implicated in dry eye disease, with an IC₅₀ of 28 nmol/L. nih.gov Additionally, N-(5-bromo-2-(4-phenylpiperazine-1-yl)phenyl)thiophene-carboxamide derivatives have been identified as potent inhibitors of β-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides. evitachem.com

Enzyme TargetCompound Class/ExampleKey FindingsReference
Factor Xa (FXa)5-Chloro-thiophene-2-carboxamide derivatives (e.g., Rivaroxaban)Halogenated thiophene ring binds to the S1 pocket of FXa, leading to potent inhibition. nih.gov
SGLT2Thiophenyl C-aryl glucosides (e.g., 5-chloro-4-(ethylbenzyl)thiophene derivative)Demonstrated potent inhibition with an IC₅₀ value of 4.47 nM. researchgate.net
Sphingomyelin Synthase 2 (SMS2)Thiophene carboxamide analogue (14l)Highly potent and selective inhibitor with an IC₅₀ of 28 nmol/L. nih.gov
β-secretase (BACE1)N-(5-bromo-2-(4-phenylpiperazine-1-yl)phenyl)thiophene-carboxamide derivativeIdentified as a potent BACE1 inhibitor. evitachem.com

The interaction of thiophene-based compounds with various receptors has been a subject of scientific inquiry. While specific receptor binding data for this compound is not prominently available in the reviewed literature, studies on analogous structures provide insight into the potential of this chemical class.

For example, research into 4,5,6,7-tetrahydro-benzothiophene derivatives, which share the thiophene core, has identified them as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). nih.gov RORγt is a nuclear receptor and a drug target for inflammatory and autoimmune diseases. nih.gov The binding of these thiophene compounds to the receptor's ligand-binding pocket modulates its activity. nih.gov

In other studies, pyrrole (B145914) analogues containing a bromo-substituted phenyl ring, which is structurally related to the N-phenyl group of the title compound, have been evaluated for their binding affinities to dopamine (B1211576) D2, D3, and D4 receptors. researchgate.net These investigations demonstrate that subtle structural modifications can significantly alter receptor affinity and selectivity, highlighting the importance of the specific substitution pattern on the aromatic rings for receptor interaction. researchgate.net The general mechanism of such assays involves measuring the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the determination of binding affinity.

The thiophene carboxamide scaffold is a key structural motif in molecules that modulate various critical cellular pathways, particularly in the context of cancer cell biology. These compounds can trigger specific signaling cascades that influence cell proliferation, apoptosis, and other fundamental cellular processes.

Derivatives of thiophene carboxamide have been shown to induce cytotoxic effects in cancer cell lines through the modulation of apoptotic pathways. One study on a 5-bromo-N-substituted thiophene-2-carboxamide derivative, MB-D2, revealed that it activates caspase-3/7 and induces mitochondrial depolarization in A375 melanoma cells. mdpi.comnih.gov This indicates an induction of apoptosis through the intrinsic mitochondrial pathway. mdpi.com The compound also led to a decrease in reactive oxygen species (ROS) production, suggesting a complex interplay with cellular redox systems. mdpi.com

Other thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4) to act as tubulin polymerization inhibitors. nih.govbohrium.com Molecular docking studies showed that these compounds bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, which is a well-established anticancer mechanism. nih.gov This disruption can lead to cell cycle arrest and apoptosis. In Hep3B cancer cell lines, these compounds were observed to disrupt the formation of 3D spheroids. nih.govbohrium.com

Furthermore, thiophene derivatives have been implicated in the modulation of key signaling pathways like the PI3K/mTOR pathway. A thiophene-triazine derivative was found to inhibit the growth of MCF-7 breast cancer cells by suppressing this pathway. ccij-online.org Other research has pointed to the potential inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by thiophene-2-carboxamides bearing aryl substituents as a possible mechanism for their cytotoxicity in various cancer cell lines. mdpi.com

Compound/Derivative ClassCell Line(s)Modulated Pathway/MechanismObserved EffectReference
5-bromo-N-(5-bromothiophene-2-carbonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-carboxamide (MB-D2)A375 (Melanoma)Caspase-3/7 activation, Mitochondrial depolarizationInduction of apoptosis mdpi.comnih.gov
Phenyl-thiophene-carboxamide derivatives (CA-4 biomimetics)Hep3B (Hepatocellular Carcinoma)Tubulin polymerization inhibitionDisruption of spheroid formation, cell cycle arrest nih.govbohrium.com
Thiophene-triazine derivativeMCF-7 (Breast Cancer)PI3K/mTOR pathway inhibitionDecreased cell growth ccij-online.org
Aryl-substituted thiophene-2-carboxamidesBreast, liver, leukemia cell linesPotential PTP1B inhibitionCytotoxicity mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of thiophene carboxamide derivatives with their biological targets. These studies systematically modify the chemical structure to understand how different functional groups and their positions influence biological activity.

For inhibitors targeting Factor Xa, SAR studies on thiophene-2-carboxamide scaffolds, such as those leading to Rivaroxaban, revealed stringent requirements for high affinity. nih.gov The halogen (chlorine in this case) at the 5-position of the thiophene ring was found to be a key interaction within the S1 subsite of the enzyme, contributing significantly to potency. nih.gov

In the development of anticancer agents, SAR studies on thiophene carboxamide derivatives have provided valuable insights. For compounds designed as tubulin inhibitors, the nature of the substituents on the N-phenyl ring is critical. nih.gov The presence and pattern of methoxy (B1213986) groups, mimicking the trimethoxyphenyl ring of Combretastatin A-4, are often essential for potent activity. nih.gov The thiophene ring itself is considered a critical element for interaction within the tubulin-colchicine binding pocket. nih.gov

Similarly, for spasmolytic activity, SAR studies of derivatives synthesized from 5-bromothiophene-2-carboxylic acid showed that modifications at the 5-position of the thiophene ring via Suzuki cross-coupling reactions led to varying potencies. nih.gov For example, phenethyl 5-arylthiophene-2-carboxylate derivatives showed that the type of aryl group introduced significantly impacted the spasmolytic effect, with some derivatives showing potent relaxation of isolated rat duodenum while others were inactive. nih.gov

Future Research Trajectories and Interdisciplinary Opportunities for 5 Bromo N Phenylthiophene 2 Carboxamide

Development of Novel Synthetic Routes for Improved Efficiency and Sustainability

While established methods for synthesizing 5-bromo-N-phenylthiophene-2-carboxamide exist, future research will likely focus on developing more efficient and environmentally benign synthetic strategies. Current syntheses often begin with 5-bromothiophene-2-carboxylic acid, which is then coupled with aniline (B41778). nih.gov One common approach involves a two-step process where the carboxylic acid is first converted to an acid chloride, followed by reaction with the amine. An alternative method utilizes a TBTU-mediated coupling between the acid and the amine.

Future efforts could explore one-pot reactions, continuous flow chemistry, and the use of greener solvents and catalysts to minimize waste and improve atom economy. For instance, the development of transition metal-catalyzed cross-coupling reactions is a promising avenue for the synthesis of various thiophene-based compounds. Microwave-assisted synthesis and multicomponent reactions have also proven effective for generating diverse thiophene (B33073) derivatives and could be adapted for this specific compound.

Table 1: Comparison of Current and Potential Future Synthetic Approaches

FeatureCurrent Synthetic MethodsPotential Future Directions
Starting Materials 5-bromothiophene-2-carboxylic acid, aniline nih.govExploration of more readily available or renewable starting materials.
Key Reactions Acid chloride formation followed by amidation; TBTU-mediated coupling.One-pot reactions, continuous flow processes, C-H activation/amination.
Catalysts Traditional coupling reagents.Development of novel, reusable, and more sustainable catalysts.
Solvents Often relies on conventional organic solvents like DMF.Transition to greener solvents (e.g., water, ionic liquids, supercritical fluids).
Efficiency Multi-step processes can lead to lower overall yields and increased waste. nih.govImproved atom economy, reduced reaction times, and higher yields.

Exploration of Unconventional Derivatization Reactions

The bromine atom at the 5-position of the thiophene ring is a key functional handle for derivatization. Standard cross-coupling reactions, such as the Suzuki coupling with aryl boronic acids, have been successfully employed to introduce aromatic groups at this position. Future research should venture into less conventional derivatization reactions to access novel chemical space.

This could include exploring a wider range of coupling partners in reactions like the Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Furthermore, the application of photoredox catalysis could enable previously inaccessible transformations. Derivatization of the N-phenyl ring and the carboxamide group also presents opportunities for creating diverse libraries of compounds with tailored properties. For example, varying the substituents on the phenyl ring has been shown to significantly influence the biological activity of related thiophene-2-carboxamide derivatives. nih.gov

Advanced Characterization Techniques for Dynamic Molecular Processes

A deeper understanding of the conformational dynamics and intermolecular interactions of this compound and its derivatives is crucial for rational design. While standard techniques like ¹H NMR and ¹³C NMR are used for structural confirmation, advanced characterization methods can provide insights into dynamic processes. nih.gov

Techniques such as variable-temperature NMR spectroscopy can be employed to study rotational barriers around the amide bond and the thiophene-phenyl bond. Two-dimensional NMR techniques, like NOESY and ROESY, can elucidate through-space interactions and preferred conformations in solution. In the solid state, X-ray crystallography can provide precise information about the molecular packing and intermolecular interactions, which are critical for understanding the properties of materials derived from this scaffold.

Integration of Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis offers a powerful approach to accelerate the discovery of new derivatives with desired properties. Molecular docking studies have already been used to predict the binding modes of thiophene-2-carboxamide derivatives with biological targets.

Future research can leverage more advanced computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, to predict not only binding affinities but also key physicochemical properties like solubility, stability, and electronic properties. This in-silico screening can guide the selection of the most promising derivatives for synthesis, thereby saving time and resources. Structure-activity relationship (SAR) studies, which correlate structural features with biological activity, will continue to be invaluable for refining these computational models. nih.gov

Expanding Applications in Emerging Materials Science Fields

The thiophene ring is a well-known building block for organic electronic materials due to its electron-rich nature. The this compound scaffold, with its potential for extensive derivatization, is a promising candidate for the development of novel materials.

Future research could explore the synthesis of oligomers and polymers based on this repeating unit for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of different functional groups can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, and influence the molecular packing in the solid state, which is critical for charge transport.

Table 2: Potential Materials Science Applications

Application AreaRationale for UseKey Properties to Optimize
Organic Electronics Thiophene core provides good charge transport properties.HOMO/LUMO levels, charge carrier mobility, solid-state packing.
Sensors Derivatization can introduce specific recognition sites.Selectivity, sensitivity, response time.
Smart Materials Potential for stimuli-responsive behavior.Reversibility, switching speed, durability.

New Avenues in Chemical Biology (mechanistic understanding at the molecular level, excluding clinical translation)

Thiophene-2-carboxamide derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov this compound itself has been investigated as a precursor for compounds targeting estrogen-related receptors (ERRs).

Future chemical biology research should focus on elucidating the precise molecular mechanisms of action of this compound and its derivatives. This involves identifying specific protein targets and understanding the key interactions at the atomic level. The development of chemical probes, such as biotinylated or fluorescently tagged versions of the parent compound, could facilitate target identification and validation studies.

Understanding how these compounds modulate cellular pathways can provide valuable insights into fundamental biological processes. For instance, derivatives of this scaffold have been shown to inhibit enzymes like lactate (B86563) dehydrogenase A (LDHA) and p38α mitogen-activated protein kinase, as well as the hepatitis C virus (HCV) NS5B polymerase. Further investigation into these and other potential targets will deepen our understanding of their roles in cellular function and dysregulation.

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-N-phenylthiophene-2-carboxamide?

The compound is synthesized via multi-step organic reactions. Key methods include:

  • Gewald reaction : For constructing the thiophene core with bromine substitution .
  • Amide coupling : Reacting 5-bromo-thiophene-2-carboxylic acid with aniline derivatives using coupling agents like EDCI/HOBt .
  • Suzuki-Miyaura cross-coupling : To introduce aryl groups if further functionalization is required . Critical parameters include solvent choice (e.g., DMF, dichloromethane), temperature (often 0–80°C), and reaction time (6–24 hours). Purification typically involves column chromatography or recrystallization.

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify aromatic protons, bromine substitution patterns, and amide linkages .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula (C11_{11}H8_8BrNO2_2S) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate the amide group .

Q. What are the primary applications of this compound in academic research?

  • Medicinal Chemistry : Serves as a scaffold for antiviral or antimicrobial agents due to its thiophene-bromine motif, which enhances binding to biological targets .
  • Materials Science : Used in organic electronics for its electron-withdrawing properties and planar structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Design of Experiments (DOE) : Systematically vary temperature, solvent polarity, and catalyst loading. For example, DMF at 60°C improves amide coupling efficiency .
  • In-situ monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times dynamically .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) enhance Suzuki coupling efficiency for derivatives .

Q. How can structural modifications enhance the compound's biological activity?

  • Structure-Activity Relationship (SAR) Studies :
ModificationImpact on ActivityReference
Bromine → ChlorineAlters lipophilicity and target affinity
N-Phenyl → N-BenzylImproves metabolic stability
Addition of electron-withdrawing groups (e.g., -CF3_3)Enhances antiviral potency
  • Molecular Docking : Predict interactions with targets (e.g., viral proteases) using software like AutoDock Vina .

Q. How can conflicting literature data on the compound’s reactivity be resolved?

  • Cross-validation : Replicate reported syntheses and compare analytical data (e.g., NMR shifts, melting points) .
  • Advanced analytics : Use X-ray crystallography to resolve ambiguities in stereochemistry or crystal packing effects .
  • Computational modeling : Density Functional Theory (DFT) to predict reaction pathways and compare with experimental outcomes .

Q. What mechanistic insights explain the compound’s electrochemical properties?

  • Cyclic Voltammetry (CV) : Reveals redox potentials linked to bromine and thiophene moieties. A peak at ~-1.2 V (vs. Ag/AgCl) corresponds to bromine reduction .
  • DFT calculations : Identify electron-deficient regions (e.g., amide carbonyl) that stabilize charge transfer in materials applications .

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